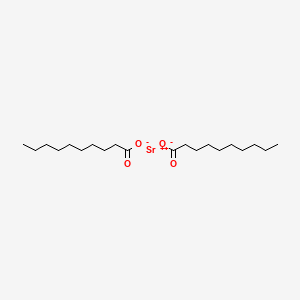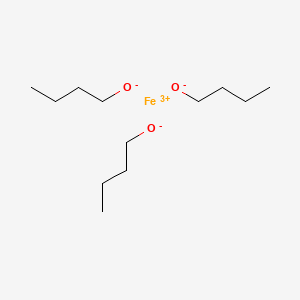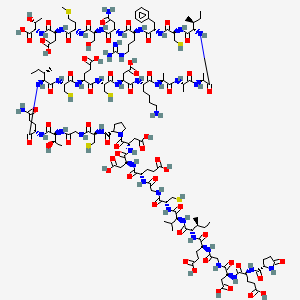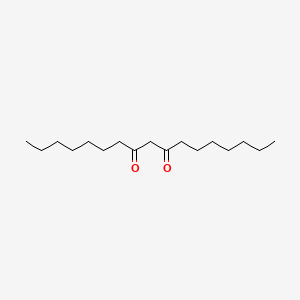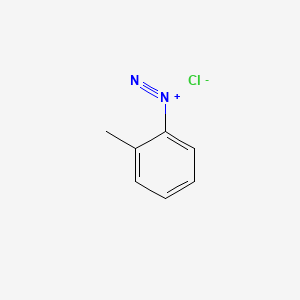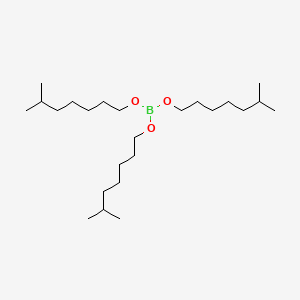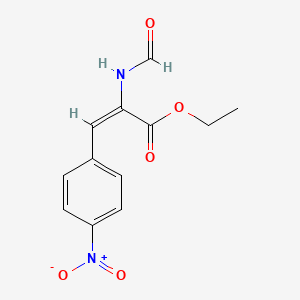
Ethyl 2-formamido (4-nitrophenyl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido (4-nitrophenyl) acrylate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of a formamido group, a nitrophenyl group, and an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (4-nitrophenyl) acrylate typically involves the reaction of ethyl acrylate with 4-nitroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido (4-nitrophenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The formamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylate esters.
Scientific Research Applications
Ethyl 2-formamido (4-nitrophenyl) acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-formamido (4-nitrophenyl) acrylate involves its interaction with biological targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler ester without the formamido and nitrophenyl groups.
4-Nitrophenyl acrylate: Lacks the formamido group but contains the nitrophenyl and acrylate moieties.
Formamido acrylate: Contains the formamido and acrylate groups but lacks the nitrophenyl group.
Uniqueness
Ethyl 2-formamido (4-nitrophenyl) acrylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
136986-60-2 |
|---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
ethyl (E)-2-formamido-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)11(13-8-15)7-9-3-5-10(6-4-9)14(17)18/h3-8H,2H2,1H3,(H,13,15)/b11-7+ |
InChI Key |
DMFUFMVZELKEFI-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


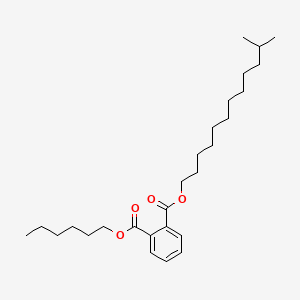
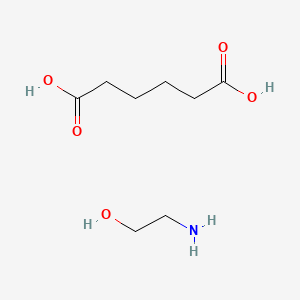
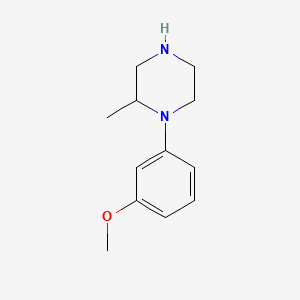

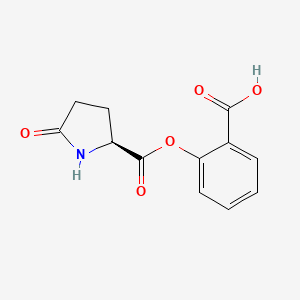
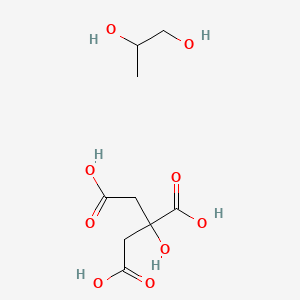
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
